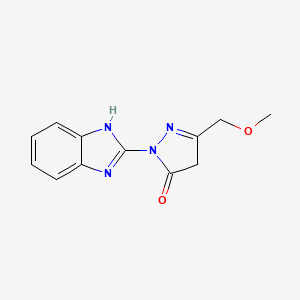
1-Benzimidazol-2-yl-3-(methoxymethyl)-2-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzimidazol-2-yl-3-(methoxymethyl)-2-pyrazolin-5-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a pyrazolone derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 1-Benzimidazol-2-yl-3-(methoxymethyl)-2-pyrazolin-5-one is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
1-Benzimidazol-2-yl-3-(methoxymethyl)-2-pyrazolin-5-one has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have anti-microbial effects against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Benzimidazol-2-yl-3-(methoxymethyl)-2-pyrazolin-5-one in lab experiments include its potential applications in various fields such as medicine, agriculture, and materials science. It has also shown promising results in scientific research, particularly in the field of medicine. However, the limitations of using this compound include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions that can be explored in the research of 1-Benzimidazol-2-yl-3-(methoxymethyl)-2-pyrazolin-5-one. These include:
1. Investigating the potential use of this compound as a diagnostic tool for diseases such as Alzheimer's and Parkinson's.
2. Exploring the potential applications of this compound in agriculture, particularly as a pesticide.
3. Further studies to fully understand the mechanism of action of this compound and its potential side effects.
4. Investigating the potential use of this compound in the development of new materials with unique properties.
Conclusion:
1-Benzimidazol-2-yl-3-(methoxymethyl)-2-pyrazolin-5-one is a chemical compound that has shown promising results in scientific research, particularly in the field of medicine. Its potential applications in various fields such as agriculture and materials science make it an interesting compound to study. Further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 1-Benzimidazol-2-yl-3-(methoxymethyl)-2-pyrazolin-5-one can be achieved through various methods, including the reaction of 2-amino-benzimidazole with ethyl acetoacetate, followed by the reaction with paraformaldehyde and hydrazine hydrate. Another method involves the reaction of 2-amino-benzimidazole with ethyl acetoacetate, followed by the reaction with paraformaldehyde and sodium borohydride. The synthesis of this compound has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-Benzimidazol-2-yl-3-(methoxymethyl)-2-pyrazolin-5-one has shown potential applications in scientific research, particularly in the field of medicine. This compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a diagnostic tool for diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-(methoxymethyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-18-7-8-6-11(17)16(15-8)12-13-9-4-2-3-5-10(9)14-12/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVXLTYDEZJSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C(=O)C1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2981943.png)
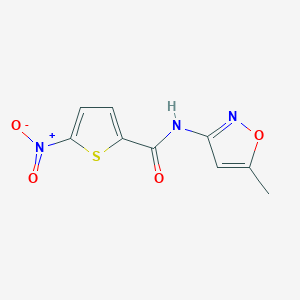
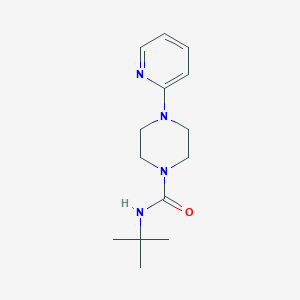
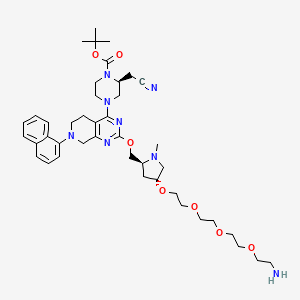
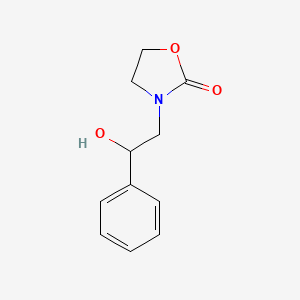


![(E)-N-[1-(2-methoxyethyl)piperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2981959.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2981960.png)

![Ethyl 3-[(2-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2981962.png)
![2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2981963.png)